Anthranilic acid

Description

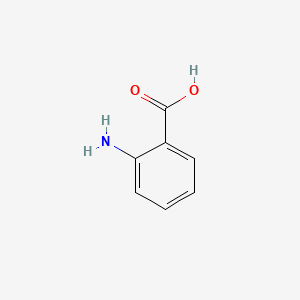

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-aminobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWZYAGGXGHYGMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | ANTHRANILIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19826 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | ANTHRANILIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1295 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

118337-98-7, Array | |

| Details | Compound: Poly(anthranilic acid) | |

| Record name | Poly(anthranilic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118337-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Poly(anthranilic acid) | |

| Record name | Anthranilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8020094 | |

| Record name | Anthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Anthranilic acid appears as odorless white to pale-yellow or tan crystalline powder with a sweetish taste. (NTP, 1992), Dry Powder, White to pale yellow solid; [Merck Index] Cream-colored odorless crystalline solid; [MSDSonline], Solid, COLOURLESS-TO-YELLOW FLAKES OR WHITE-TO-YELLOW CRYSTALLINE POWDER. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | ANTHRANILIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19826 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | Benzoic acid, 2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | Anthranilic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3712 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | 2-Aminobenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001123 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | ANTHRANILIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1295 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Sublimes (NTP, 1992), Sublimes | |

| Details | Lide, D.R. CRC Handbook of Chemistry and Physics 86TH Edition 2005-2006. CRC Press, Taylor & Francis, Boca Raton, FL 2005, p. 3-26 | |

| Record name | ANTHRANILIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19826 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Lide, D.R. CRC Handbook of Chemistry and Physics 86TH Edition 2005-2006. CRC Press, Taylor & Francis, Boca Raton, FL 2005, p. 3-26 | |

| Record name | ANTHRANILIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

340 °F (NTP, 1992), 150 °C, 150 °C /from table/ | |

| Details | International Program on Chemical Safety/Commission of the European Communities; International Chemical Safety Card on Anthranilic acid (November 1998). Available from, as of July 12, 2007: https://www.inchem.org/pages/icsc.html | |

| Record name | ANTHRANILIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19826 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | International Program on Chemical Safety/Commission of the European Communities; International Chemical Safety Card on Anthranilic acid (November 1998). Available from, as of July 12, 2007: https://www.inchem.org/pages/icsc.html | |

| Record name | Anthranilic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3712 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | International Program on Chemical Safety/Commission of the European Communities; International Chemical Safety Card on Anthranilic acid (November 1998). Available from, as of July 12, 2007: https://www.inchem.org/pages/icsc.html | |

| Record name | ANTHRANILIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | International Program on Chemical Safety/Commission of the European Communities; International Chemical Safety Card on Anthranilic acid (November 1998). Available from, as of July 12, 2007: https://www.inchem.org/pages/icsc.html | |

| Record name | ANTHRANILIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1295 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 0.1 mg/mL at 68 °F (NTP, 1992), Freely soluble in alcohol, ether, Soluble in ethanol, ethyl ether, slightly soluble in trifluoroacetic acid, benzene, very soluble in chloroform, pyridine, In water, 3.5X10+3 mg/L at 25 °C, 3.5 mg/mL, Solubility in water, g/100ml at 20 °C: 0.35 (poor) | |

| Details | Yalkowsky, S.H., He, Yan., Handbook of Aqueous Solubility Data: An Extensive Compilation of Aqueous Solubility Data for Organic Compounds Extracted from the AQUASOL dATAbASE. CRC Press LLC, Boca Raton, FL. 2003., p. 386 | |

| Record name | ANTHRANILIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19826 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Yalkowsky, S.H., He, Yan., Handbook of Aqueous Solubility Data: An Extensive Compilation of Aqueous Solubility Data for Organic Compounds Extracted from the AQUASOL dATAbASE. CRC Press LLC, Boca Raton, FL. 2003., p. 386 | |

| Record name | ANTHRANILIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Yalkowsky, S.H., He, Yan., Handbook of Aqueous Solubility Data: An Extensive Compilation of Aqueous Solubility Data for Organic Compounds Extracted from the AQUASOL dATAbASE. CRC Press LLC, Boca Raton, FL. 2003., p. 386 | |

| Record name | 2-Aminobenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001123 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Details | Yalkowsky, S.H., He, Yan., Handbook of Aqueous Solubility Data: An Extensive Compilation of Aqueous Solubility Data for Organic Compounds Extracted from the AQUASOL dATAbASE. CRC Press LLC, Boca Raton, FL. 2003., p. 386 | |

| Record name | ANTHRANILIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1295 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.412 (NTP, 1992) - Denser than water; will sink, 1.412 at 20 °C, 1.4 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0 | |

| Details | Lide, D.R. CRC Handbook of Chemistry and Physics 86TH Edition 2005-2006. CRC Press, Taylor & Francis, Boca Raton, FL 2005, p. 3-26 | |

| Record name | ANTHRANILIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19826 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Lide, D.R. CRC Handbook of Chemistry and Physics 86TH Edition 2005-2006. CRC Press, Taylor & Francis, Boca Raton, FL 2005, p. 3-26 | |

| Record name | ANTHRANILIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Lide, D.R. CRC Handbook of Chemistry and Physics 86TH Edition 2005-2006. CRC Press, Taylor & Francis, Boca Raton, FL 2005, p. 3-26 | |

| Record name | ANTHRANILIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1295 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.7 (calculated) (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.7 | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | ANTHRANILIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19826 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | ANTHRANILIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1295 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Negligible (NTP, 1992), 0.000278 [mmHg], Vapor pressure, Pa at 52.6 °C: 0.1 | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | ANTHRANILIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19826 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | Anthranilic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3712 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | ANTHRANILIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1295 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White to pale yellow, crystalline powder, Leaves from alcohol, NEEDLE-LIKE CRYSTALS | |

CAS No. |

118-92-3, 1321-11-5 | |

| Record name | ANTHRANILIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19826 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Anthranilic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthranilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthranilic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04166 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | anthranilic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Anthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anthranilic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANTHRANILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YS975XI6W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ANTHRANILIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Aminobenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001123 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ANTHRANILIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1295 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

291 to 295 °F (NTP, 1992), 144-146 °C, 146.5 °C, 146-148 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 74 | |

| Record name | ANTHRANILIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19826 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 74 | |

| Record name | ANTHRANILIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 74 | |

| Record name | 2-Aminobenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001123 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 74 | |

| Record name | ANTHRANILIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1295 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthetic Methodologies for Anthranilic Acid and Its Derivatives

Industrial-Scale Synthesis Approaches

The industrial production of anthranilic acid is primarily dominated by a well-established route starting from o-xylene (B151617). ki.se This process involves the catalytic oxidation of o-xylene to phthalic anhydride (B1165640), a key intermediate. ekb.eguga.edu

Phthalic Anhydride Amination and Hofmann Rearrangement Protocols

The conversion of phthalic anhydride to this compound is a two-step process. ki.seekb.eg First, phthalic anhydride is treated with ammonia (B1221849) to yield phthalamic acid or phthalimide. ki.seekb.egquora.com

An alternative industrial route involves the nitration of toluene (B28343) followed by hydrogenation. ecoinvent.org

Laboratory-Scale Synthetic Routes

In a laboratory setting, a variety of methods have been developed for the synthesis of this compound and its derivatives, offering greater flexibility and access to a wider range of substituted products.

Isatin (B1672199) Oxidation Methods

A versatile and environmentally friendly method for preparing anthranilic acids involves the oxidation of isatins. researchgate.netredalyc.org This reaction is typically carried out by treating the isatin with hydrogen peroxide in the presence of a base like sodium hydroxide. researchgate.netredalyc.orgscienceopen.com A key advantage of this method is its efficiency at room temperature, with reactions often completing within 15 minutes for isatins with substituents on the aromatic ring. researchgate.netredalyc.org N-substituted isatins require a slightly longer reaction time of around 45 minutes. researchgate.netredalyc.org This method allows for the synthesis of a diverse range of substituted anthranilic acids, including those with substituents ortho or meta to the amino group, with reported yields ranging from 51% to 97%. researchgate.netredalyc.org The process is also effective for producing disubstituted anthranilic acids. redalyc.org

Palladium-Catalyzed Carbonylation and C-H Amidation Techniques

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of this compound derivatives. One such method is the ortho-carbonylation of aniline (B41778) derivatives. nih.gov This room-temperature process utilizes a palladium(II) catalyst and a urea-directing group to achieve carbonylation with carbon monoxide (1 atm), providing access to this compound derivatives. nih.gov

Another palladium-catalyzed approach involves the C-H carboxylation of acetanilides. rsc.org This method can use carbon monoxide or, more recently, N,N-dimethyloxamic acid as the carboxylate source to produce N-acyl this compound derivatives. rsc.org The use of N,N-dimethyloxamic acid is notable as it proceeds under mild conditions and demonstrates good functional group tolerance. rsc.org

Furthermore, palladium-catalyzed oxidative carbonylation of o-iodoanilines has been developed for the synthesis of isatoic anhydrides, which are valuable precursors to this compound derivatives. nih.govfigshare.comacs.org

Metal-Free, Acid-Catalyzed Ortho-Directed Synthesis via Carbodiimides

To circumvent the use of metal catalysts, a metal-free, acid-catalyzed method has been developed for the ortho-directed synthesis of this compound derivatives. figshare.comacs.orgcgl.org.cn This one-pot synthesis utilizes the reaction of 2-fluoroaromatic acids with carbodiimides. acs.org The carbodiimide (B86325) acts as the source of the 2-amino group, which is introduced onto the aromatic ring via a nucleophilic aromatic substitution (SNAr) reaction. acs.org This method is regiospecific and particularly effective for synthesizing anthranilic acids with electron-withdrawing substituents like fluorine, trifluoromethyl, and cyano groups. acs.org

Another innovative metal-free approach involves a multicomponent reaction of 2-nitrobenzaldehyde, malononitrile, and an alcohol or amine at room temperature. rsc.org This strategy proceeds via an intramolecular redox process, leading to the formation of anthranilate esters. rsc.org

Ullmann Condensation Strategies for N-Aryl this compound Derivatives

The Ullmann condensation is a classic and widely used method for the synthesis of N-aryl this compound derivatives. ijpsonline.comscielo.brrjptonline.org This reaction typically involves the coupling of an o-halobenzoic acid (often o-chlorobenzoic acid) with a substituted aniline in the presence of a copper catalyst, such as cupric oxide, and a base like anhydrous potassium carbonate. ijpsonline.comrjptonline.orgresearchgate.net The base serves to neutralize the hydrogen halide formed during the reaction. ijpsonline.comrjptonline.org

Modifications to the traditional Ullmann coupling have been developed to improve reaction conditions and yields. For instance, using potassium 2-bromobenzoate (B1222928) with substituted anilines and copper acetate (B1210297) in an ionic liquid like tetrabutylphosphonium (B1682233) chloride has been shown to be an efficient, environmentally friendly, and high-yielding protocol. colab.ws Microwave-assisted Ullmann condensations have also been reported to reduce reaction times significantly compared to conventional heating methods. scielo.br

| Synthetic Method | Starting Materials | Key Reagents/Catalysts | Products | Key Features |

| Phthalic Anhydride Amination & Hofmann Rearrangement | Phthalic anhydride | Ammonia, Sodium hypochlorite/hypobromite, Sodium hydroxide | This compound | Major industrial route, high yield. ekb.egecoinvent.org |

| Isatin Oxidation | Isatins | Hydrogen peroxide, Sodium hydroxide | Substituted anthranilic acids | Mild conditions, versatile, environmentally friendly. researchgate.netredalyc.org |

| Palladium-Catalyzed Carbonylation | Aniline derivatives, Acetanilides | Palladium(II) catalyst, CO or N,N-dimethyloxamic acid | This compound derivatives, N-Acyl anthranilic acids | Room temperature, good functional group tolerance. nih.govrsc.org |

| Metal-Free Carbodiimide Synthesis | 2-Fluoroaromatic acids | Carbodiimides | Substituted anthranilic acids | Metal-free, regiospecific, good for electron-withdrawing groups. acs.org |

| Ullmann Condensation | o-Halobenzoic acids, Anilines | Copper catalyst, Base | N-Aryl this compound derivatives | Classic method for N-arylation, can be modified with microwaves or ionic liquids. ijpsonline.comcolab.ws |

Synthesis of N-Acyl this compound Derivatives

The synthesis of N-acyl this compound derivatives is a fundamental transformation in organic chemistry, yielding compounds that are not only bioactive but also serve as crucial intermediates for the synthesis of heterocyclic frameworks like quinazolinones, benzoxazinones, and acridinones. acs.org

A traditional and straightforward method involves the acylation of this compound with acyl chlorides. acs.org However, this method requires the pre-synthesis of often unstable acyl chlorides. A more direct approach is the reaction of this compound with acetic anhydride, sometimes in the presence of glacial acetic acid, to produce N-acetyl this compound. asianpubs.orgudel.edu For instance, refluxing this compound with glacial acetic acid and acetic anhydride has been reported to yield N-acetylthis compound. asianpubs.org Another variation involves the reaction of the sodium salt of this compound with acetic anhydride, followed by acidification with hydrochloric acid. ijpsjournal.com

More contemporary methods aim for greater efficiency and substrate scope. A silver-catalyzed reaction between anthranils and a wide array of carboxylic acids has been developed, providing a practical route to N-acyl anthranilic acids. This method is notable for its compatibility with sterically demanding aliphatic and various aromatic carboxylic acids, as well as complex molecules like ibuprofen (B1674241) and probenecid. acs.org The reaction proceeds through an imino-ketene intermediate generated from the anthranil. acs.org

Furthermore, N-acyl anthranilic acids can be prepared by treating this compound with trifluoroacetic anhydride (TFAA). ijpsjournal.com These derivatives can then be activated with dicyclohexylcarbodiimide (B1669883) (DCC) for coupling with alcohols, serving as intermediates in natural product synthesis. ijpsjournal.com The synthesis of various N-acyl derivatives, such as 2-(4-octylbenzamido)benzoic acid and 2-(4-(heptyloxy)benzamido)benzoic acid, has been achieved through multi-step sequences involving the acylation of the tert-butyl ester of this compound with the corresponding acid chlorides, followed by hydrolysis. researchgate.net

The cyclodehydration of N-acyl anthranilic acids is a common subsequent step to form 2-substituted-4H-3,1-benzoxazin-4-ones. This is often achieved using reagents like acetic anhydride or under microwave irradiation in the presence of a catalyst like Mg(HSO₄)₂ in an ionic liquid medium. nih.govheteroletters.org

| Starting Material(s) | Reagent(s) | Product | Reference |

| This compound, Acetic anhydride, Glacial acetic acid | Reflux | N-acetylthis compound | asianpubs.org |

| Sodium salt of this compound, Acetic anhydride | HCl | N-acetyl this compound | ijpsjournal.com |

| Anthranils, Carboxylic acids | Silver catalyst | N-acyl anthranilic acids | acs.org |

| This compound | Trifluoroacetic anhydride (TFAA) | 2-[(trifluoroacetyl)amino]benzoic acid | ijpsjournal.com |

| N-acyl this compound | Mg(HSO₄)₂, Tetraethylammonium (B1195904) chloride (ionic liquid), Microwave | 2-substituted 4H-3,1-benzoxazine-4-ones | heteroletters.org |

| This compound, Acyl chlorides | Triethylamine | N-acylated this compound | nih.gov |

Derivatization Strategies for this compound

Synthesis of Halogenated this compound Derivatives

Halogenated this compound derivatives are of significant interest in medicinal chemistry, as the introduction of halogens can enhance properties like lipophilicity and metabolic stability. rhhz.net The synthesis of these compounds typically involves either starting with a pre-halogenated this compound or introducing the halogen atom onto the this compound scaffold.

For instance, 5-chloro-N-((p-nitrophenoxy)acetyl)-anthranilic acid is synthesized from 5-chlorothis compound, highlighting a multi-step process that includes halogenation followed by acylation. ontosight.ai The Ullmann condensation is a key reaction for producing N-aryl anthranilic acids, where a halogenated benzoic acid (like o-chlorobenzoic acid) is coupled with a substituted aniline in the presence of a copper catalyst. ijpsonline.com This methodology has been successfully used to synthesize a range of N-aryl this compound derivatives. ijpsonline.com

Modern synthetic efforts focus on developing more environmentally friendly and efficient protocols. A modified Ullmann coupling reaction using potassium 2-bromobenzoate, substituted anilines, and copper acetate in a tetrabutylphosphonium chloride ionic liquid has been reported for the synthesis of N-aryl this compound drugs, including meclofenamic, mefenamic, clofenamic, and flufenamic acids. colab.ws

Furthermore, halogenated anthranilic acids are used as building blocks for more complex molecules. For example, novel hybrid compounds have been synthesized by linking halogen-substituted anthranilic acids with 4-amino-7-chloroquinoline derivatives via a 1,3,4-oxadiazole (B1194373) ring. preprints.orgmdpi.com The synthesis of the required halogenated this compound hydrazides is a key step in this process. mdpi.com The presence of halogens on the aromatic ring has been shown to influence the biological activity of the final compounds. rhhz.net

| Starting Material(s) | Reagent(s) | Product | Reference |

| o-chloro benzoic acid, Substituted anilines | Cupric oxide, Anhydrous potassium carbonate | N-aryl this compound derivatives | ijpsonline.com |

| Potassium 2-bromobenzoate, Substituted anilines | Copper acetate, Tetrabutylphosphonium chloride (ionic liquid) | N-aryl this compound drugs (e.g., mefenamic acid) | colab.ws |

| Halogen-substituted this compound hydrazides, 1,1'-carbonyldiimidazole | Dry DMF | 5-(Halogen-substituted-2-aminophenyl)-1,3,4-oxadiazole-2(3H)-ones | mdpi.com |

| 2 mmol this compound derivatives, 1 mmol metal salts | Microwave irradiation (solid-state grinding) | Metal complexes of halogenated this compound derivatives | rhhz.net |

Synthesis of N-Substituted Anthranilic Hydrazides

N-substituted anthranilic hydrazides are valuable intermediates in the synthesis of various heterocyclic compounds and biologically active molecules. mdpi.com The general route to these compounds involves the esterification of an N-substituted this compound followed by reaction with hydrazine (B178648) hydrate (B1144303).

For example, N-phenyl this compound can be esterified with dimethyl sulfate (B86663) in the presence of potassium carbonate and acetone (B3395972) to yield methyl 2-(phenylamino)benzoate. psu.edu This ester is then refluxed with hydrazine hydrate in ethanol (B145695) to produce 2-(phenylamino)benzohydrazide. psu.edu Similarly, fenamic acids are first esterified in methanol (B129727) with sulfuric acid and then treated with hydrazine hydrate to form the corresponding fenamic hydrazides. mdpi.com

These hydrazides are often used as precursors for the synthesis of hydrazones. Acid-catalyzed condensation of the hydrazide with various aromatic aldehydes or ketones leads to the formation of N-arylhydrazone derivatives of N-phenyl this compound. mdpi.compsu.edu

| Starting Material(s) | Reagent(s) | Intermediate/Product | Reference |

| N-phenyl this compound | 1. Dimethyl sulfate, K₂CO₃, Acetone; 2. Hydrazine hydrate, Ethanol | 2-(phenylamino)benzohydrazide | psu.edu |

| Fenamic acids | 1. Methanol, H₂SO₄; 2. Hydrazine hydrate | Fenamic acid hydrazides | mdpi.com |

| 2-(phenylamino)benzohydrazide, Aromatic aldehyde/ketone | conc. HCl, Absolute ethanol | N-arylhydrazone derivatives of N-phenyl this compound | psu.edu |

Synthesis of Schiff Bases Derived from this compound

Schiff bases derived from this compound are formed through the condensation reaction of the primary amino group of this compound or its derivatives with the carbonyl group of an aldehyde or a ketone. semanticscholar.org This reaction typically results in the formation of an imine or azomethine group (>C=N-). semanticscholar.org

A common method involves dissolving this compound in a suitable solvent like hot absolute ethanol and then adding the aldehyde or ketone, also dissolved in ethanol. unn.edu.ng The reaction mixture is often refluxed for a period to ensure completion. unn.edu.ng For instance, the reaction of this compound with 4-hydroxybenzaldehyde (B117250) in hot ethanol yields 2-[(4-Hydroxy-benzylidene)-amino]-benzoic acid. unn.edu.ng

The synthesis can also be facilitated by catalysts or alternative energy sources. Glacial acetic acid is sometimes used as a catalyst. ijcce.ac.ir Ultrasonic irradiation has been employed as an environmentally friendly method to accelerate the reaction and increase yields, as demonstrated in the synthesis of a Schiff base from piperonal (B3395001) and this compound. ijcce.ac.ir

These Schiff bases are versatile ligands that can coordinate with various metal ions to form stable metal complexes with diverse geometries and properties. semanticscholar.org The synthesis of these complexes is typically achieved by reacting the Schiff base ligand with a metal salt in a suitable solvent. semanticscholar.org

| This compound Derivative | Aldehyde/Ketone | Reaction Conditions | Product | Reference |

| This compound | 4-hydroxybenzaldehyde | Hot absolute ethanol, reflux | 2-[(4-Hydroxy-benzylidene)-amino]-benzoic acid | unn.edu.ng |

| This compound | Piperonal | Methanol, Glacial acetic acid (catalyst), Ultrasonic irradiation | Schiff base of piperonal and this compound | ijcce.ac.ir |

| This compound | 4-formylphenyl-4-methylbenzenesulfonate | Ethanol, stirring | 2-[(4-[(4-methylphenyl)sulfonothioyl)methylene]aminobenzoic acid | semanticscholar.org |

Development of Novel this compound Hybrid Molecules

The synthesis of hybrid molecules incorporating the this compound scaffold is a growing area of research aimed at creating new chemical entities with enhanced biological activities. mdpi.commdpi.com This strategy involves covalently linking this compound or its derivatives to other pharmacologically active moieties. preprints.org

One common approach is the ring-opening of isatoic anhydride, a derivative of this compound, with a suitable amine. For example, reacting isatoic anhydride with 2-(3-chlorophenyl)ethylamine (B57567) in dichloromethane (B109758) results in the formation of the hybrid molecule 2-amino-N-(3-chlorophenethyl)benzamide with high purity and yield. mdpi.commdpi.com This newly formed hybrid can then be further derivatized, for instance, by acylation with various acyl chlorides to produce a library of diamides. mdpi.commdpi.com

Another strategy involves linking halogenated anthranilic acids to other heterocyclic systems. Novel hybrids have been synthesized by connecting halogen-substituted anthranilic acids to a 4-amino-7-chloroquinoline scaffold through a 1,3,4-oxadiazole linker. preprints.orgmdpi.comresearchgate.net This multi-step synthesis involves the preparation of this compound hydrazides, their conversion to oxadiazolones, and subsequent coupling with the quinoline (B57606) moiety. mdpi.com

These hybrid molecules are designed to combine the therapeutic properties of both parent molecules, potentially leading to improved efficacy and reduced side effects. preprints.org

| This compound Precursor | Coupling Partner | Key Reaction Step(s) | Product Type | Reference |

| Isatoic anhydride | 2-(3-chlorophenyl)ethylamine | Ring-opening of anhydride | This compound-phenylethylamine hybrid | mdpi.commdpi.com |

| Isatoic anhydride | Homoveratrylamine | Ring-opening of anhydride | This compound-phenylethylamine hybrid | mdpi.com |

| Halogen-substituted this compound hydrazides | 4-(aminoalkyl)amino-7-chloroquinoline derivatives | Formation of 1,3,4-oxadiazole linker | This compound-quinoline hybrid | preprints.orgmdpi.com |

| 2-Amino-N-(3-chlorophenethyl)benzamide | Acyl chlorides | Acylation | This compound diamide (B1670390) hybrids | mdpi.commdpi.com |

Preparation of this compound Ionic Liquids

Ionic liquids (ILs) based on this compound are a class of organic salts with melting points typically below room temperature. kau.edu.sa Their synthesis often involves an acid-base neutralization reaction.

A series of this compound-based ionic liquids have been prepared by reacting this compound with tetraalkylammonium hydroxides, such as tetraethylammonium hydroxide, tetrapropylammonium (B79313) hydroxide, and tetrabutylammonium (B224687) hydroxide, in water. kau.edu.sa After the reaction, water is removed under vacuum, and the resulting ionic liquid is purified. kau.edu.sa This method provides good yields and purity of the target ionic liquids, for example, [TEA][An] (tetraethylammonium anthranilate). kau.edu.sa

Another approach utilizes the sodium salt of this compound as the anion source. For instance, the hydrophobic task-specific ionic liquid, dioctylimidazolium anthranilate ([DOIM][AN]), was prepared using sodium anthranilate. bohrium.com

The properties of these ionic liquids, such as thermal stability and spectroscopic characteristics, have been investigated, suggesting their potential applications in various chemical processes. kau.edu.sa Modified Ullmann coupling reactions have also been successfully carried out in ionic liquids like tetrabutylphosphonium chloride, which serves as the reaction medium for the synthesis of N-aryl this compound drugs. colab.ws Furthermore, the cyclodehydration of N-acyl anthranilic acids to form benzoxazinones can be performed in molten tetraethylammonium chloride under microwave irradiation. heteroletters.org

| Anion Source | Cation Source | Synthesis Method | Ionic Liquid Product | Reference |

| This compound | Tetraethylammonium hydroxide | Acid-base neutralization in water | Tetraethylammonium anthranilate ([TEA][An]) | kau.edu.sa |

| This compound | Tetrapropylammonium hydroxide | Acid-base neutralization in water | Tetrapropylammonium anthranilate ([TPA][An]) | kau.edu.sa |

| This compound | Tetrabutylammonium hydroxide | Acid-base neutralization in water | Tetrabutylammonium anthranilate ([TBA][An]) | kau.edu.sa |

| Sodium anthranilate | Dioctylimidazolium salt | Anion exchange | Dioctylimidazolium anthranilate ([DOIM][AN]) | bohrium.com |

Biochemical Pathways and Metabolic Research of Anthranilic Acid

Biosynthetic Pathways

The biosynthesis of anthranilic acid is a pivotal step in the production of the essential amino acid tryptophan and other specialized metabolites. This process begins with the central metabolite of the shikimate pathway, chorismic acid.

Anthranilate Synthase Catalysis from Chorismic Acid

The primary route for the biosynthesis of this compound is through the enzymatic conversion of chorismic acid. This reaction is catalyzed by the enzyme anthranilate synthase. researcher.lifefrontiersin.orgwikipedia.org This enzyme belongs to the family of lyases and is a key component of the tryptophan biosynthetic pathway in microorganisms and plants. wikipedia.org

Anthranilate synthase facilitates the conversion of chorismate to anthranilate, utilizing either glutamine or ammonia (B1221849) as the amino group donor. researcher.lifefrontiersin.org The reaction involves the removal of both a hydroxyl group and an enolpyruvyl group from the chorismate ring. researcher.lifefrontiersin.orgresearchgate.net The amino group from glutamine (or ammonia) attacks the second position of the chorismate molecule, leading to the elimination of the enolpyruvyl group from the third position and subsequent aromatization of the ring to form anthranilate. researcher.lifefrontiersin.org During this process, the eliminated enolpyruvyl group is protonated to form pyruvate. researcher.lifemdpi.com Research has shown that the proton required for pyruvate formation is sourced from the surrounding water rather than through an intramolecular shift from the chorismate substrate. researcher.lifemdpi.comnih.gov

The enzyme itself is typically a complex composed of two different subunits, often designated as α and β subunits. researcher.life In Escherichia coli, these subunits are encoded by the trpE and trpG genes. The complex can exist as an αβ dimer or an α₂β₂ tetramer. researcher.life

| Feature | Description | References |

|---|---|---|

| Enzyme | Anthranilate synthase | researcher.lifefrontiersin.org |

| Substrate | Chorismic acid | researcher.lifefrontiersin.org |

| Amino Group Donor | L-glutamine or Ammonia | researcher.lifenih.gov |

| Products | Anthranilate, Pyruvate, L-glutamate (when glutamine is the donor) | researcher.liferesearchgate.net |

| Key Reaction Steps | Amino group attack, elimination of enolpyruvyl group, aromatization | researcher.lifefrontiersin.org |

Role as a Precursor in Tryptophan Biosynthesis

This compound is a fundamental intermediate in the biosynthesis of the essential amino acid L-tryptophan. researcher.lifewikipedia.orgnih.gov This pathway is highly conserved in various microorganisms and plants. researchgate.net Following its synthesis from chorismic acid, anthranilate is condensed with 5-phosphoribosyl-α-pyrophosphate (PRPP) in a reaction catalyzed by anthranilate phosphoribosyltransferase. nih.gov This step generates N-(5'-phosphoribosyl)anthranilate (PRA). researchgate.net

The pathway then proceeds through a series of enzymatic conversions. PRA is isomerized to 1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphate (CdRP). researchgate.net Subsequently, indole-3-glycerol phosphate (B84403) synthase catalyzes the conversion of CdRP to indole-3-glycerol phosphate (InGP), which involves a decarboxylation and cyclization reaction to form the indole (B1671886) ring. researchgate.netnih.gov In the final step, the enzyme tryptophan synthase catalyzes the reaction of indole with serine to produce L-tryptophan. nih.gov

Enzymatic Conversions in Microbial Systems

Microorganisms exhibit diverse metabolic capabilities, including various enzymatic pathways for the degradation and transformation of this compound. These pathways are crucial for utilizing anthranilate as a carbon and energy source. Several distinct aerobic degradation pathways have been identified in bacteria. frontiersin.org

One common route is the catechol pathway , where anthranilate is first converted to catechol by anthranilate-1,2-dioxygenase. The catechol is then further degraded through either ortho- or meta-cleavage pathways. frontiersin.org Another identified pathway is the gentisate pathway , observed in Nocardia opaca, where anthranilate is metabolized to 5-hydroxyanthranilate, which is then converted to gentisate before ring cleavage. researcher.life

In some bacteria, a 3-hydroxyanthranilate pathway has been described. frontiersin.org Additionally, anaerobic degradation pathways exist. For instance, a denitrifying Pseudomonas species can degrade anthranilate by first converting it to 2-aminobenzoyl-CoA, which is then reductively deaminated to benzoyl-CoA. nih.gov This benzoyl-CoA then enters a central anaerobic degradation pathway. frontiersin.org

| Pathway | Key Intermediate(s) | Example Organism(s) | References |

|---|---|---|---|

| Catechol Pathway | Catechol | Burkholderia cepacia, Pseudomonas aeruginosa | frontiersin.org |

| Gentisate Pathway | 5-Hydroxyanthranilate, Gentisate | Nocardia opaca | researcher.life |

| 3-Hydroxyanthranilate Pathway | 3-Hydroxyanthranilate | Geobacillus thermodenitrificans | frontiersin.org |

| 2-Aminobenzoyl-CoA Pathway (Anaerobic) | 2-Aminobenzoyl-CoA, Benzoyl-CoA | Azoarcus evansii, Pseudomonas sp. | nih.govfrontiersin.org |

Catabolic Pathways and Intermediary Metabolism

In mammals, this compound is a key metabolite in the catabolism of tryptophan via the kynurenine (B1673888) pathway. This pathway is not only essential for tryptophan degradation but also for the de novo synthesis of nicotinamide adenine dinucleotide (NAD+). wikipedia.org

Kynurenine Pathway Intermediacy and Divergent Branches

The kynurenine pathway is the primary route for tryptophan degradation, accounting for over 95% of its catabolism. wikipedia.org L-kynurenine, a central intermediate in this pathway, can be metabolized through several divergent branches. One of these branches leads to the formation of this compound. nih.gov

The enzyme kynureninase catalyzes the hydrolytic cleavage of L-kynurenine to produce this compound and L-alanine. wikipedia.orgnih.gov this compound can then be further metabolized. For instance, it can be hydroxylated to form 3-hydroxythis compound. nih.govresearchgate.net

The kynurenine pathway has other significant branches. L-kynurenine can be converted to 3-hydroxykynurenine by the enzyme kynurenine 3-monooxygenase (KMO). nih.gov 3-hydroxykynurenine is then a substrate for kynureninase, producing 3-hydroxythis compound. nih.gov Alternatively, L-kynurenine can be transaminated by kynurenine aminotransferases (KATs) to form kynurenic acid, a neuroprotective compound. nih.gov The balance between these branches is crucial, as they lead to metabolites with distinct biological activities. researchgate.net

Enzymatic Regulation of this compound Metabolism (e.g., Kynureninase, IDO, TDO)

The flow of metabolites through the kynurenine pathway, including the production and further metabolism of this compound, is regulated by several key enzymes.

Kynureninase (KYNU) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that plays a direct role in this compound metabolism. wikipedia.org It catalyzes the cleavage of L-kynurenine to form this compound and L-alanine. wikipedia.orgnih.gov It also acts on 3-hydroxykynurenine to produce 3-hydroxythis compound. wikipedia.orgnih.gov Deficiencies in kynureninase activity can lead to an accumulation of kynurenine and a shift in the pathway towards the production of kynurenic acid and this compound. wikipedia.org The regulation of these enzymes is critical for maintaining metabolic homeostasis and has been implicated in various physiological and pathological conditions. mdpi.comnih.gov

Formation of Downstream Metabolites (e.g., 3-Hydroxythis compound, Quinolinic Acid, Picolinic Acid, NAD+)

This compound is a key intermediate in the kynurenine pathway, the primary route for tryptophan catabolism. wikipedia.org Within this pathway, this compound is enzymatically converted into several crucial downstream metabolites. The initial step involves the conversion of kynurenine to this compound, a reaction catalyzed by the enzyme kynureninase. nih.gov Subsequently, this compound can be hydroxylated to form 3-hydroxythis compound. nih.govnih.gov This conversion is considered a non-specific hydroxylation step. nih.gov

3-hydroxythis compound serves as a critical branch point in the pathway. nih.gov It is a substrate for the enzyme 3-hydroxyanthranilate 3,4-dioxygenase (HAAO), which catalyzes the cleavage of its aromatic ring to produce α-amino-β-carboxymuconate-ε-semialdehyde. researchgate.net This intermediate is unstable and can undergo a non-enzymatic cyclization to form quinolinic acid. nih.govresearchgate.net Quinolinic acid is a precursor for the de novo synthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular metabolism. researchgate.netnih.govnih.gov The conversion of quinolinic acid to NAD+ is facilitated by the enzyme quinolinate phosphoribosyltransferase (QPRT). researchgate.netnih.gov

Alternatively, α-amino-β-carboxymuconate-ε-semialdehyde can be decarboxylated by the enzyme aminocarboxymuconate semialdehyde decarboxylase (ACMSD) to yield picolinic acid. researchgate.netnih.gov The balance between the production of quinolinic acid and picolinic acid is influenced by the relative activities of these enzymes. This compound itself can act as a competitive inhibitor of 3-hydroxythis compound oxidase (3HAO), thereby reducing the production of both quinolinic acid and picolinic acid from 3-hydroxythis compound. nih.govresearchgate.net

Table 1: Downstream Metabolites of this compound

| Precursor | Metabolite | Key Enzyme(s) |

|---|---|---|

| This compound | 3-Hydroxythis compound | Non-specific hydroxylation |

| 3-Hydroxythis compound | α-amino-β-carboxymuconate-ε-semialdehyde | 3-hydroxyanthranilate 3,4-dioxygenase (HAAO) |

| α-amino-β-carboxymuconate-ε-semialdehyde | Quinolinic Acid | Non-enzymatic cyclization |

| Quinolinic Acid | Nicotinamide Adenine Dinucleotide (NAD+) | Quinolinate phosphoribosyltransferase (QPRT) |

| α-amino-β-carboxymuconate-ε-semialdehyde | Picolinic Acid | Aminocarboxymuconate semialdehyde decarboxylase (ACMSD) |

Microbial Metabolism and Host-Microbiome Interactions

Production of this compound by Gut Microbiome Species

The human gut microbiome possesses the metabolic capacity to produce this compound from the essential amino acid tryptophan. nih.gov Tryptophan that is not absorbed in the upper gastrointestinal tract becomes available for microbial metabolism in the colon. nih.gov Several common gut microbial species have been identified as having the enzymatic machinery to carry out steps of the kynurenine pathway, leading to the synthesis of this compound. nih.gov

Research has shown that various species belonging to the genera Lactobacillus, Bifidobacterium, Bacteroides, and Clostridium are capable of metabolizing tryptophan. nih.gov The conversion of kynurenine to this compound is catalyzed by the enzyme kynureninase, and the gene encoding this enzyme (KYNU) has been identified in six major bacterial phyla, including the dominant gut phyla Firmicutes and Bacteroidetes. nih.gov This indicates a widespread potential for this compound production among gut bacteria.

Table 2: Examples of Gut Microbiome Species Involved in Tryptophan Metabolism

| Genus | Involvement in Tryptophan Metabolism |

|---|---|

| Lactobacillus | Capable of metabolizing tryptophan. nih.gov |

| Bifidobacterium | Capable of metabolizing tryptophan. nih.gov |

| Bacteroides | Capable of metabolizing tryptophan. nih.gov |

| Clostridium | Capable of metabolizing tryptophan. nih.gov |

Influence of Microbial-Derived this compound on Host Metabolism

Microbial-derived metabolites, including this compound, can act as signaling molecules that influence host physiology through the gut-brain axis. nih.gov The dual production of this compound by both the host and the gut microbiome creates a complex interplay that can impact systemic health. nih.gov Altered levels of tryptophan-derived metabolites, including this compound, have been linked to various neurological conditions, suggesting that microbial contributions to the systemic pool of these compounds are of physiological importance. nih.govnih.gov

Role of this compound in Microbial Physiology and Virulence Factor Synthesis

This compound plays a significant role in the physiology and pathogenicity of certain bacteria, most notably Pseudomonas aeruginosa. nih.gov In this opportunistic pathogen, this compound is a crucial precursor for the synthesis of the Pseudomonas quinolone signal (PQS), a quorum-sensing molecule that regulates the expression of numerous virulence factors. nih.govasm.orgresearchgate.net The production of PQS is dependent on the condensation of this compound with a fatty acid, a process initiated by the enzyme PqsA, an anthranilate-coenzyme A ligase. asm.org

Beyond its role as a biosynthetic precursor, this compound itself can act as a signaling molecule in P. aeruginosa, modulating phenotypes related to pathogenicity such as biofilm formation and antibiotic tolerance. nih.govresearchgate.net The intracellular levels of this compound are tightly regulated, and transient accumulation of this molecule can trigger physiological changes in the bacterial population. nih.gov In the plant pathogen Ralstonia solanacearum, this compound has been shown to regulate important biological functions and virulence through a specific receptor protein. plos.org Furthermore, derivatives of this compound have been investigated for their antimicrobial properties against various pathogenic bacteria. gvsu.edunih.govmdpi.commdpi.com

Biological Activities and Mechanistic Investigations of Anthranilic Acid and Its Derivatives

Enzyme Modulation and Inhibition Studies

The structural versatility of anthranilic acid allows for the synthesis of derivatives that can interact with a variety of biological targets, leading to the modulation of their activity. Researchers have extensively investigated these interactions to understand the underlying mechanisms and to develop novel therapeutic agents.

Inhibition of Alpha-Glucosidase and Glycogen (B147801) Phosphorylase

A series of novel anthranilate diamide (B1670390) derivatives have been designed and synthesized to exhibit dual inhibitory activity against α-glucosidase and glycogen phosphorylase, two key enzymes in carbohydrate metabolism. These compounds, which are hybrids of benzylamine (B48309), sulfonamides, and benzylidine fragments linked to the this compound core, have shown potent inhibition at nanomolar concentrations. nih.gov

The inhibition of α-glucosidase, an enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides, can help in managing postprandial hyperglycemia. nih.gov Similarly, inhibiting glycogen phosphorylase, which is involved in the breakdown of glycogen to glucose-1-phosphate, offers another avenue for controlling blood glucose levels. nih.gov

Several of the tested diamide compounds demonstrated significant inhibitory effects on both enzymes. For instance, certain benzylidine derivatives were found to be slightly more potent than the sulfonamide and benzylamine analogs. nih.gov The inhibitory profiles for some of these compounds against α-glucosidase and glycogen phosphorylase are detailed in the table below.

| Compound ID | α-Glucosidase IC50 (µM) | Glycogen Phosphorylase IC50 (µM) |

| 3c | - | 0.367 |

| 7b | - | 0.01372 |

| 7c | - | 0.0864 |

| Parent Diamide 1 | 0.735 | - |

| Parent Diamide 7 | 0.416 | - |

IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency.

Targeting Carbonic Anhydrase Isozymes